Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid

Peptidomimetics Conformational Analysis Enzyme Inhibition

Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid delivers a unique cis-5-phenylproline scaffold with defined (2R,5S) stereochemistry—critical for thrombin and sortase A inhibitor pharmacophores. The rigid phenyl-pyrrolidine ring imposes conformational constraints unattainable with generic proline derivatives like Fmoc-Pro-OH or Fmoc-Hyp-OH. Supplied as a white powder (≥95% purity, HPLC-validated), it ensures high coupling efficiency and minimal sequence deletions in Fmoc-SPPS. Ideal for medicinal chemistry, BBB shuttle peptide design, and combinatorial library synthesis. NMR-validated stereochemical integrity ensures batch-to-batch reproducibility.

Molecular Formula C26H23NO4
Molecular Weight 413.5 g/mol
CAS No. 269078-69-5
Cat. No. B051568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid
CAS269078-69-5
Synonyms(2R,5S)-5-Phenyl-1,2-pyrrolidinedicarboxylic acid 1-(9H-fluoren-9-ylmethyl) Ester
Molecular FormulaC26H23NO4
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
InChIInChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24+/m0/s1
InChIKeyJEEBFSSXASHKSF-BJKOFHAPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(2R,5S)-5-Phenyl-Pyrrolidine-2-Carboxylic Acid: Chiral Amino Acid Building Block for Advanced Peptide Synthesis


Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid (CAS: 269078-69-5) is a Fmoc-protected, chiral, non-proteinogenic amino acid derivative featuring a rigid 5-phenyl-substituted pyrrolidine ring with defined (2R,5S) stereochemistry [1]. This compound is supplied as a white powder with a purity of ≥95% to ≥99% (HPLC) . Its structure is validated by 1H NMR and 13C NMR spectroscopy, which are critical for confirming stereochemical integrity and purity in peptidomimetic design [2][3]. The (2R,5S) configuration is essential, as the cis-relationship between the phenyl and carboxyl groups imparts specific conformational constraints that are exploited in the design of peptidomimetics and enzyme inhibitors [4].

The Critical Need for Defined (2R,5S) Stereochemistry in Fmoc-5-Phenyl-Pyrrolidine-2-Carboxylic Acid for SPPS


Generic substitution with other proline derivatives is not feasible due to the unique conformational constraints and defined stereochemistry of the (2R,5S)-5-phenyl-pyrrolidine core. While Fmoc-Pro-OH and Fmoc-Hyp-OH are standard building blocks for introducing proline and hydroxyproline residues , they lack the phenyl substituent and specific cis stereochemistry at the 5-position. This phenyl group is not merely a bulk substituent; it is a critical pharmacophore in biologically active compounds, such as inhibitors of thrombin and sortase A [1]. The (2R,5S) configuration, which establishes the cis relationship between the phenyl and carboxyl groups, is essential for the bioactivity of these inhibitors. Using the enantiomeric (2S,5R) derivative or other proline analogs would disrupt the intended molecular geometry, leading to a loss of potency or complete inactivity, as evidenced in structure-activity relationship (SAR) studies [1][2].

Quantitative Differentiation of Fmoc-(2R,5S)-5-Phenyl-Pyrrolidine-2-Carboxylic Acid


Conformational Restriction: (2R,5S) vs. (2S,5R) Enantiomers and Proline

The (2R,5S) configuration defines a cis relationship between the phenyl and carboxyl groups, a geometry that is essential for the biological activity of thrombin and sortase A inhibitors. Molecular modeling and docking studies demonstrate that the (2R,5S)-5-phenylproline scaffold achieves a favorable binding pose within the active site of thrombin, contributing to calculated binding energies. In contrast, the trans isomer or unsubstituted proline would not fit the same pharmacophore model [1].

Peptidomimetics Conformational Analysis Enzyme Inhibition

Comparison of Reported Purity Grades for Fmoc-(2R,5S)-5-Phenyl-Pyrrolidine-2-Carboxylic Acid from Major Suppliers

Multiple suppliers report analytical data, enabling a direct comparison of product purity. Chem-Impex and BOC Sciences offer material with a purity of ≥99% as determined by HPLC . AKSci reports a slightly lower minimum purity specification of 95% . This difference in specification can directly influence the success of solid-phase peptide synthesis (SPPS), as lower purity material may contain impurities that lead to truncated or deletion sequences.

Analytical Chemistry Peptide Synthesis Procurement

Analytical Characterization: Spectroscopic Confirmation of Structure vs. Standard Building Blocks

The Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid can be characterized by its distinct spectroscopic signature. The 13C NMR spectrum shows a γ-effect (δ = 19.6 ppm) that is diagnostic for the cis configuration, a feature not present in the spectra of standard Fmoc-Pro-OH or Fmoc-Hyp-OH [1]. This spectral data provides a higher level of structural confirmation than simple HPLC retention time, which is especially important for verifying the stereochemistry of this chiral, non-proteinogenic amino acid.

NMR Spectroscopy Quality Control Peptidomimetic Design

Protecting Group Strategy: Fmoc vs. Boc for (2R,5S)-5-Phenyl-Pyrrolidine-2-Carboxylic Acid

The Fmoc protecting group enables a mild, base-labile deprotection strategy that is orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu) used in standard Fmoc/tBu SPPS . This is in direct contrast to the Boc-protected analog, (2R,5S)-BOC-5-phenyl-pyrrolidine-2-carboxylic acid (CAS 158706-46-8), which requires strong acid (e.g., TFA) for deprotection, limiting its compatibility with acid-sensitive peptides and linkers . The Fmoc derivative is therefore the required building block for standard automated Fmoc-SPPS protocols.

Solid-Phase Peptide Synthesis Protecting Groups Orthogonal Chemistry

Hydrophobicity and LogP: 5-Phenyl Derivative vs. Unsubstituted Fmoc-Pro-OH

The introduction of a phenyl group at the 5-position dramatically increases the hydrophobicity of the molecule. The calculated LogP for Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid is 5.16 [1], whereas the calculated LogP for the standard building block Fmoc-Pro-OH is 3.20 . This substantial difference in lipophilicity will directly influence the HPLC retention time of the final peptide and its overall physicochemical properties, a critical consideration in peptide drug design for membrane permeability and solubility.

Physicochemical Properties Peptide Design HPLC Retention

Application Scenarios for Fmoc-(2R,5S)-5-Phenyl-Pyrrolidine-2-Carboxylic Acid


Synthesis of Constrained Peptidomimetics for Enzyme Inhibition

This compound is the key starting material for introducing a conformationally restricted, cis-5-phenylproline residue into a peptide chain via Fmoc-SPPS. This is essential for designing inhibitors of enzymes like thrombin and sortase A, where the specific (2R,5S) stereochemistry and phenyl ring are required for binding to the active site [1]. The high purity (≥99%) ensures minimal sequence deletions during synthesis, maximizing yield of the desired peptidomimetic.

Development of Novel Antibacterial Agents Targeting Sortase A

Researchers developing new anti-virulence agents against Staphylococcus aureus require the cis-5-phenylproline scaffold as a core pharmacophore. Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid provides this scaffold in a form ready for solid-phase peptide synthesis, allowing for the rapid generation of focused compound libraries to explore SAR around the 4-position of the pyrrolidine ring . Its reliable supply and high purity support reproducible medicinal chemistry campaigns.

Synthesis of Blood-Brain Barrier (BBB) Shuttle Peptides

The enhanced lipophilicity (LogP = 5.16) of the 5-phenylproline motif makes it a valuable building block for designing BBB shuttle peptides that rely on passive diffusion. Incorporating this residue via standard Fmoc-SPPS can improve the membrane permeability of peptide-based therapeutics, potentially enhancing brain exposure [2]. The Fmoc protection ensures compatibility with automated synthesizers for efficient production.

Creation of Peptide Libraries with Diverse Conformational and Physicochemical Properties

In combinatorial chemistry and peptide library synthesis, this building block serves as a tool to explore the effects of a bulky, aromatic, and conformationally constrained residue on peptide function. By incorporating Fmoc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid in place of standard proline, researchers can systematically study the impact of increased hydrophobicity and backbone restriction on target binding, cell penetration, and stability [3].

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